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Compound of Interest

Compound Name: Lodenafil Carbonate

Cat. No.: B1675013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of two

phosphodiesterase type 5 (PDE5) inhibitors: Lodenafil Carbonate and tadalafil. The

information presented is based on clinical and pharmacological studies, offering a valuable

resource for research and development in this therapeutic area.

Mechanism of Action
Both Lodenafil Carbonate and tadalafil are selective inhibitors of phosphodiesterase type 5

(PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum of the

penis.[1][2] Sexual stimulation leads to the release of nitric oxide (NO), which activates

guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn,

induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5

is responsible for the degradation of cGMP.[1] By inhibiting PDE5, both drugs increase the

intracellular levels of cGMP, thereby enhancing the erectile response to sexual stimulation.[1][2]

Lodenafil Carbonate is a prodrug that is rapidly converted in the body to its active metabolite,

lodenafil.[3][4]

Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of the active metabolite of

Lodenafil Carbonate (lodenafil) and tadalafil in healthy male subjects.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1675013?utm_src=pdf-interest
https://www.benchchem.com/product/b1675013?utm_src=pdf-body
https://www.benchchem.com/product/b1675013?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lodenafil-carbonate
https://synapse.patsnap.com/article/what-are-cgmp-pde-inhibitors-and-how-do-they-work
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lodenafil-carbonate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lodenafil-carbonate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-lodenafil-carbonate
https://synapse.patsnap.com/article/what-are-cgmp-pde-inhibitors-and-how-do-they-work
https://www.benchchem.com/product/b1675013?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23073140/
https://synapse.patsnap.com/article/what-is-lodenafil-carbonate-used-for
https://www.benchchem.com/product/b1675013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic
Parameter

Lodenafil (from Lodenafil
Carbonate)

Tadalafil

Time to Peak Plasma

Concentration (Tmax)
1.6 ± 0.4 hours[3] 2 hours (median)[5][6]

Elimination Half-Life (t1/2) 3.3 ± 1.1 hours[3] 17.5 hours[5][6]

Maximum Plasma

Concentration (Cmax)

Not explicitly stated in the

provided human study results.

378 µg/L (for a 20 mg dose)[5]

[6]

Oral Clearance (CL/F)
Not explicitly stated in the

provided human study results.
2.48 L/h[5][6]

Apparent Volume of

Distribution (Vz/F)

Not explicitly stated in the

provided human study results.
62.6 L[5][6]

Effect of Food on

Bioavailability

Not specified in the provided

human study results.
Negligible[5][6]

Experimental Protocols
Lodenafil Carbonate Pharmacokinetic Study
A Phase I, open-label, dose-escalation clinical trial was conducted to evaluate the

pharmacokinetics of Lodenafil Carbonate in 33 healthy male volunteers.[3]

Dosing: Single oral doses of Lodenafil Carbonate were administered in ascending order

from 1 mg to 100 mg, with a washout period of at least one week between each dose

escalation.[3]

Sample Collection: Blood samples were collected at pre-dose and at numerous time points

up to 24 hours post-dosing (0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8,

10, 12, 14, 16, 20, and 24 hours).[3]

Analytical Method: Plasma concentrations of Lodenafil Carbonate and its active metabolite,

lodenafil, were determined using liquid chromatography coupled to tandem mass

spectrometry (LC-MS/MS).[3]
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Tadalafil Pharmacokinetic Study
The pharmacokinetic data for tadalafil was derived from an integrated analysis of 13 clinical

pharmacology studies involving 237 healthy subjects who received single oral doses of 2.5 mg

to 20 mg.[5][6]

Study Design: The analysis included data from crossover and parallel-group studies.[5] For

instance, a three-way crossover study assessed diurnal effects and preliminary food effects,

while a two-period crossover study definitively evaluated the impact of a high-fat breakfast.

[5] Dose proportionality was examined in a four-treatment, four-period, four-sequence

crossover design.[5]

Dosing: Subjects were administered single oral doses of tadalafil in a fasted state, with some

studies specifically evaluating the effects of food.[5]

Sample Collection: Blood samples were collected at various time points to determine the

pharmacokinetic profile. For example, in a bioequivalence study, samples were collected up

to 72 hours post-administration.[7]

Analytical Method: Plasma concentrations of tadalafil were quantified using validated

analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[8][9] Noncompartmental methods were used to calculate the key pharmacokinetic

parameters.[5][6]

Signaling Pathway
The following diagram illustrates the signaling pathway of PDE5 inhibitors like Lodenafil
Carbonate and tadalafil.
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Caption: Mechanism of action of PDE5 inhibitors.

Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an

oral drug.
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Caption: Workflow of a typical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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